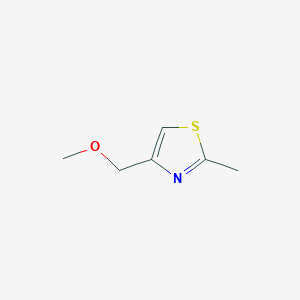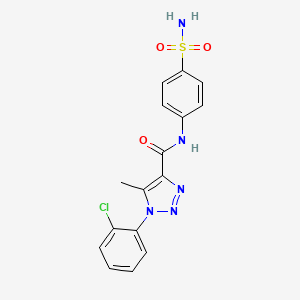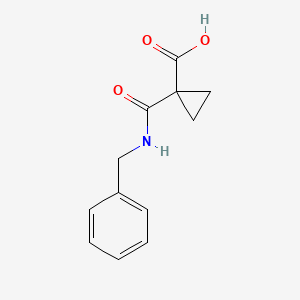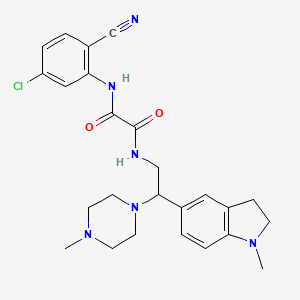![molecular formula C21H26N2O4S B2503256 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide CAS No. 922094-21-1](/img/structure/B2503256.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a complex organic molecule with potential pharmacological properties. It is not directly mentioned in the provided papers, but its structure suggests it is a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its bioactive properties.
Synthesis Analysis
The synthesis of related compounds involves the N-alkylation of 2-azidobenzenesulfonamide, which can lead to various products depending on the reaction conditions and the alkylating agents used. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene followed by intramolecular aminohydroxylation can yield a precursor for the synthesis of a pyrrolobenzothiadiazepine . This suggests that the synthesis of the compound might involve similar N-alkylation strategies, possibly followed by cyclization and functional group modifications to achieve the tetrahydrobenzo[b][1,4]oxazepin core.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This structure is known for its potential biological activity and is often explored in the development of new therapeutic agents. The presence of the 2,5-dimethylbenzenesulfonamide moiety could influence the compound's binding affinity to biological targets, as sulfonamide groups are known to mimic the structure and function of some biological molecules .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of benzenesulfonamide derivatives can be inferred. These compounds can undergo various chemical transformations, including alkylation, aminohydroxylation, and cyclization, to yield complex heterocyclic structures . The presence of the oxazepin ring in the compound suggests that it may be synthesized through cyclization reactions, possibly involving intramolecular attacks by nitrogen-containing functional groups on electrophilic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group typically increases water solubility, which is beneficial for biological applications. The compound's stability, melting point, and solubility in different solvents would depend on the specific substituents and the overall three-dimensional conformation. The spectral data, such as NMR and IR spectra, would provide insights into the compound's structure, while microanalytical data would confirm its composition .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is part of a broader category of compounds involving benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds have been synthesized from N-alkylated benzimidazole carboxaldehyde, derived from o-phenylenediamine. The structures of these compounds have been confirmed through spectroscopic and X-ray diffraction methods, and their charge distributions analyzed using the natural bond orbital method. They exhibit properties that make them candidates for nonlinear optical (NLO) applications (Almansour et al., 2016).
Chemical Reactivity and Synthesis Pathways
Another aspect of these compounds includes their unusual chemical reactivity. For instance, the attempted cyclization of a related compound led to the formation of a 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] via an unexpected ring-expansion process. This kind of reactivity opens doors for the synthesis of new compounds that could be of interest in medicinal chemistry (Kolluri et al., 2018).
Novel Polycyclic Systems
Further research has led to the development of novel fused pentacyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments, showing the versatility and potential for creating diverse molecular structures within this chemical family (Ukhin et al., 2011).
Applications in Material Science
The compounds in this category also show promising applications in material science. For example, research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a related compound, revealed strong blue emission in dichloromethane, indicating potential use in photophysical applications (Petrovskii et al., 2017).
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-17-10-9-16(12-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-11-14(2)7-8-15(19)3/h7-12,22H,6,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQUUXFBJDNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-benzyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2503178.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)


![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)

![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)


